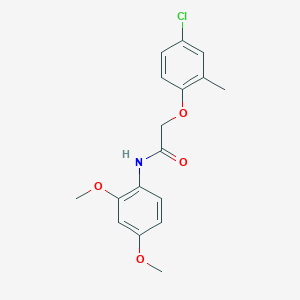
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates metabolism and is involved in various physiological processes. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mecanismo De Acción
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide activates AMPK by allosterically binding to the γ-subunit of AMPK. This leads to conformational changes that promote phosphorylation of the α-subunit by upstream kinases, such as LKB1 and CaMKKβ. AMPK activation results in the inhibition of anabolic pathways, such as protein synthesis and lipogenesis, and the activation of catabolic pathways, such as glucose uptake and fatty acid oxidation. AMPK also regulates gene expression by phosphorylating transcription factors, such as PGC-1α and FOXO1.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In skeletal muscle, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide increases glucose uptake and fatty acid oxidation, which leads to improved insulin sensitivity and mitochondrial function. In adipose tissue, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide increases glucose uptake and lipolysis, which reduces adiposity and improves metabolic health. In cancer cells, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide induces cell cycle arrest and apoptosis by inhibiting mTOR signaling and activating AMPK-dependent pathways. In neurons, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide protects against oxidative stress and improves cognitive function by activating AMPK-dependent pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, which allows for specific modulation of AMPK-dependent pathways. It is also cell-permeable and stable in solution, which facilitates its use in cell culture and animal studies. However, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has some limitations for lab experiments. It has low solubility in water, which requires the use of organic solvents or DMSO for its preparation. It also has a short half-life in vivo, which limits its use in long-term studies.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Another direction is to develop more potent and selective activators of AMPK, which may have better efficacy and safety profiles. Additionally, the molecular mechanisms of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide action and its interactions with other signaling pathways need to be further elucidated. Finally, the development of new delivery systems for 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide may improve its pharmacokinetic properties and increase its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves a series of chemical reactions starting from 2,4-dimethoxybenzaldehyde and 4-chloro-2-methylphenol. The final product is obtained by reacting the intermediate with N-(tert-butoxycarbonyl)-2-aminoacetamide. The yield of the synthesis process is around 10-15%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. It also increases fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. In cancer, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It induces cell cycle arrest and apoptosis in cancer cells by activating AMPK and inhibiting mTOR signaling. In neurodegenerative diseases, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-12(18)4-7-15(11)23-10-17(20)19-14-6-5-13(21-2)9-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMIWYXUKCYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

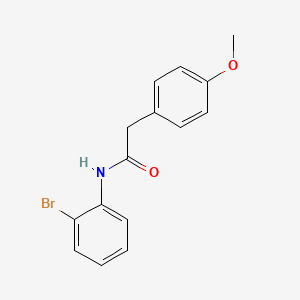
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)

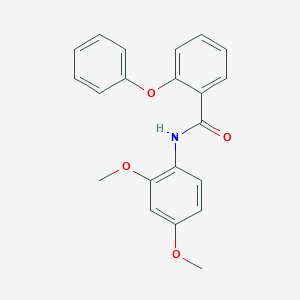
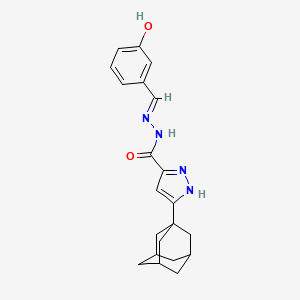
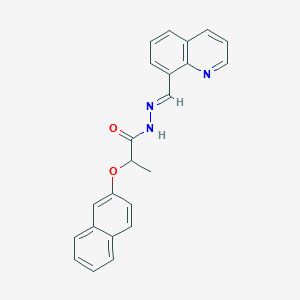
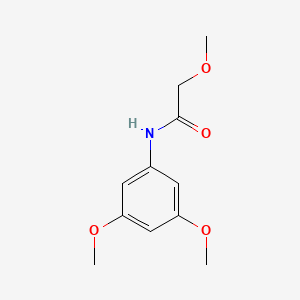
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)